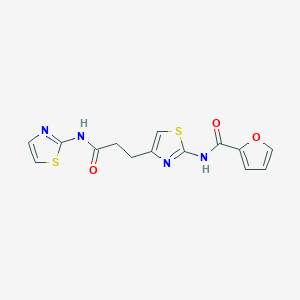

![molecular formula C24H21NO3 B2542881 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one CAS No. 879926-92-8](/img/no-structure.png)

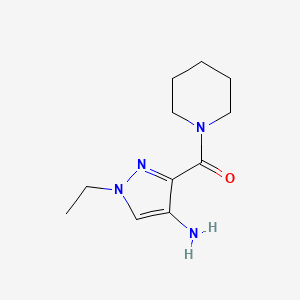

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable types of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This includes the recent research in synthesis methods of coumarin systems, investigating their biological properties, and describing the literature reports for the period of 2016 to the middle of 2020 . These reported methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .

Chemical Reactions Analysis

A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

Diosmetin has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators. Researchers have investigated its potential in managing inflammatory diseases, such as arthritis and colitis .

Antioxidant Properties

As a flavonoid, diosmetin scavenges free radicals and protects cells from oxidative damage. Its antioxidant activity contributes to overall health and may play a role in preventing chronic diseases .

Anticancer Potential

Diosmetin exhibits antiproliferative and apoptotic effects in cancer cells. Researchers have explored its role in various cancers, including breast, lung, and colon cancer. It interferes with cancer cell growth and survival pathways .

Neuroprotective Effects

Some studies indicate that diosmetin may protect neurons from oxidative stress and neuroinflammation. Its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants further investigation .

Skin Health and Wound Healing

Diosmetin has been investigated for its wound-healing properties. It promotes collagen synthesis, accelerates tissue repair, and exhibits anti-inflammatory effects. Topical formulations containing diosmetin could benefit wound healing .

Deng, X., Hao, H., Chen, X., et al. (2018). Preparation, characterization, and pharmacokinetics of two solid dispersion systems of diosmetin. Chinese Traditional and Herbal Drugs, 49(24), 5787–5793. Link

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one involves the condensation of 3-(2-methoxyphenyl)chromen-4-one with 3,5-dimethylaniline in the presence of a suitable catalyst.", "Starting Materials": [ "3-(2-methoxyphenyl)chromen-4-one", "3,5-dimethylaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)chromen-4-one and 3,5-dimethylaniline in a suitable solvent such as ethanol or methanol.", "Step 2: Add the catalyst to the reaction mixture and stir at room temperature for several hours.", "Step 3: Heat the reaction mixture to reflux for several hours to complete the condensation reaction.", "Step 4: Cool the reaction mixture and filter the resulting solid product.", "Step 5: Wash the solid product with a suitable solvent such as water or ethanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one as a solid." ] } | |

Número CAS |

879926-92-8 |

Nombre del producto |

7-[(3,5-Dimethylphenyl)amino]-3-(2-methoxyphenyl)chromen-4-one |

Fórmula molecular |

C24H21NO3 |

Peso molecular |

371.436 |

Nombre IUPAC |

7-(3,5-dimethylanilino)-3-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C24H21NO3/c1-15-10-16(2)12-18(11-15)25-17-8-9-20-23(13-17)28-14-21(24(20)26)19-6-4-5-7-22(19)27-3/h4-14,25H,1-3H3 |

Clave InChI |

IFHYRLLMDMBFON-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2542798.png)

![1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2542799.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)

![2-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2542805.png)

![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)

![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)